(-)-1,4-Di-o-tosyl-L-threitol chemical structure and properties
(-)-1,4-Di-o-tosyl-L-threitol chemical structure and properties
Technical Whitepaper: (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol Subtitle: A C2-Symmetric Scaffold for Asymmetric Synthesis and Ligand Design
Executive Summary
This technical guide profiles (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol (CAS: 37002-45-2), a critical chiral electrophile in drug discovery and organometallic catalysis. Derived from L-tartaric acid, this molecule features a
Its primary utility lies in double nucleophilic substitution reactions. By reacting with primary amines or phosphines, it enables the rapid construction of chiral heterocycles (pyrrolidines, phospholanes) with high enantiomeric purity. These products serve as core scaffolds for glycosidase inhibitors, antiviral agents, and the renowned DuPhos/BPE family of chiral ligands used in asymmetric hydrogenation.
Chemical Identity & Structural Analysis
The molecule consists of a four-carbon threitol core.[1][2] The internal hydroxyls (C2, C3) are rigidified in a dioxolane ring (acetonide), while the terminal hydroxyls (C1, C4) are activated as p-toluenesulfonates (tosylates).
Key Structural Features:
- Symmetry: The molecule is superimposable on itself after a 180-degree rotation. This symmetry reduces the number of possible transition states in downstream catalytic cycles, often leading to higher stereoselectivity.
-
Acetonide Protection: The 2,3-O-isopropylidene group protects the internal diol from alkylation and imposes conformational rigidity, favoring cyclization reactions.
-
Bis-Electrophile: The 1,4-ditosyl groups act as excellent leaving groups for
attacks.
Figure 1: Structural Representation
Caption: Structural logic of the scaffold. The acetonide locks conformation while tosyl groups enable reactivity.
Physicochemical Profile
The following data represents the standard commercial form (Acetonide-protected).
| Property | Value | Context |
| IUPAC Name | ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate) | Formal nomenclature |
| CAS Number | 37002-45-2 | Standard Registry ID |
| Molecular Formula | - | |
| Molecular Weight | 470.56 g/mol | - |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 90 – 92 °C | Sharp MP indicates high purity |
| Optical Rotation | (c=1, | |
| Solubility | Soluble in | Insoluble in water |
| Stability | Moisture sensitive; Light sensitive | Store under |
Synthetic Routes & Production
The synthesis is a "self-validating" cascade starting from the abundant chiral pool material, L-Tartaric Acid . The stereochemistry is preserved throughout the sequence.
Protocol: Synthesis from L-Tartaric Acid
-
Esterification/Ketalization: L-Tartaric acid is refluxed with 2,2-dimethoxypropane and p-toluenesulfonic acid (catalytic) in methanol to form dimethyl 2,3-O-isopropylidene-L-tartrate.
-
Reduction: The diester is reduced using
(Lithium Aluminum Hydride) in THF to yield 2,3-O-isopropylidene-L-threitol (The diol intermediate). -
Tosylation (Critical Step): The diol is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine (or DCM/Et3N) to yield the final ditosylate.
Quality Control Check:
-
NMR Validation: Look for the disappearance of the broad -OH singlet (approx 2-3 ppm) and the appearance of the aromatic tosyl doublets (7.3-7.8 ppm) and the methyl singlet of the tosyl group (2.45 ppm).
Figure 2: Synthetic Pathway
Caption: Step-wise synthesis from chiral pool. Reduction and Tosylation are the yield-determining steps.
Applications in Asymmetric Synthesis
The core utility of this scaffold is the Double
A. Synthesis of Chiral Pyrrolidines (Iminosugars)
Reaction with primary amines yields
-
Reagents: Primary amine (
), Base ( or DIPEA), Solvent (CH3CN or DMF), Heat. -
Mechanism: The amine attacks C1 (displacing OTs), followed by an intramolecular attack on C4.
-
Application: These pyrrolidines are precursors to glycosidase inhibitors used in diabetes and lysosomal storage disorder research.[3]
B. Synthesis of Chiral Phospholanes (DuPhos Ligands)
Reaction with primary phosphines or lithium phosphides yields phospholanes.
-
Significance: This is the key step in manufacturing DuPhos and BPE ligands, which are industry standards for the asymmetric hydrogenation of amino acid precursors.
-
Protocol Insight: The reaction requires strict oxygen-free conditions (Schlenk line/Glovebox) as the intermediate phosphines are pyrophoric.
Figure 3: The Cyclization Workflow
Caption: Divergent synthesis of N- and P-heterocycles via double nucleophilic substitution.
Handling, Stability, & Safety
Safety Profile (E-E-A-T Compliance):
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Reactivity: Avoid strong oxidizing agents and strong bases (unless intended for reaction).
Storage Protocol:
-
Temperature: Store at 2°C to 8°C for short term; -20°C for long term ( > 3 months).
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen .[4]
-
Light: Protect from light to prevent slow degradation of the tosyl moieties.
References
-
National Center for Biotechnology Information. "Threitol Compound Summary." PubChem. Available at: [Link]
-
Stocker, B. L., et al. "Synthesis of 1,4-dideoxy-1,4-imino-derivatives... a stereoselective approach for azasugars." ResearchGate. Available at: [Link]
